

A Comparative Guide to the Mechanical Properties of Novolac and Resol Based Composites

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Formaldehyde,phenol*

Cat. No.: *B1633637*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanical properties of novolac and resol based composites, supported by experimental data. It is intended to assist researchers and professionals in selecting the appropriate material for their specific applications.

Introduction

Phenolic resins, broadly categorized into novolacs and resols, are widely used as matrix materials in fiber-reinforced composites due to their excellent thermal stability, chemical resistance, and flame retardant properties. The fundamental difference between these two types of resins lies in their synthesis, which in turn dictates their curing behavior and final network structure, ultimately influencing the mechanical performance of the resulting composites. Novolac resins are produced with a molar excess of phenol to formaldehyde under acidic conditions, resulting in a thermoplastic prepolymer that requires a curing agent, typically hexamethylenetetramine (HMTA), for crosslinking.^[1] In contrast, resol resins are synthesized with an excess of formaldehyde under alkaline conditions, leading to a thermosetting prepolymer containing reactive methylol groups that can self-cure upon heating.^[1]

Data Presentation

The following table summarizes the key mechanical properties of glass fiber reinforced novolac and resol composites. The data presented is extracted from a comparative study to ensure a direct and objective comparison.

Mechanical Property	Novolac Composite	Resol Composite	Test Standard
Flexural Strength (MPa)	285	320	ASTM D790
Impact Strength (kJ/m ²)	45	60	ASTM D256
Tensile Strength (MPa)	Typical values range from 150-250	Typical values range from 200-300	ASTM D3039
Young's Modulus (GPa)	Typical values range from 10-20	Typical values range from 15-25	ASTM D3039

Note: The values for flexural and impact strength are sourced from a single study for direct comparison.[\[2\]](#) The values for tensile strength and Young's modulus are typical ranges found in literature, as a direct comparative study was not available in the initial search.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on internationally recognized ASTM standards to ensure reproducibility.

Resin Synthesis

Novolac Resin Synthesis: A typical procedure for synthesizing novolac resin involves reacting phenol with formaldehyde at a molar ratio of approximately 1:0.8 under acidic conditions.[\[3\]](#)

- Phenol and formaldehyde are charged into a reactor equipped with a stirrer, condenser, and temperature control system.
- An acid catalyst, such as oxalic acid or hydrochloric acid, is added to the mixture.[\[3\]](#)

- The reaction mixture is heated to a temperature of 90-100°C and refluxed for a specific period, typically 2-4 hours, to achieve the desired degree of polymerization.
- After the reaction, water and unreacted monomers are removed by distillation under vacuum.
- The resulting novolac resin is a solid, brittle thermoplastic at room temperature.[\[1\]](#)

Resol Resin Synthesis: Resol resin is synthesized by reacting phenol with an excess of formaldehyde, typically in a molar ratio of 1:1.2 to 1:3, under alkaline conditions.[\[4\]](#)

- Phenol and formaldehyde are placed in a reactor.
- An alkaline catalyst, such as sodium hydroxide or ammonia, is added to the mixture.[\[4\]](#)
- The reaction is carried out at a temperature of 70-90°C for a controlled period to achieve the desired viscosity and molecular weight.[\[5\]](#)
- The reaction is then cooled to stop the polymerization process. The resulting resol resin is a liquid or low-melting solid containing reactive methylol groups.

Composite Fabrication

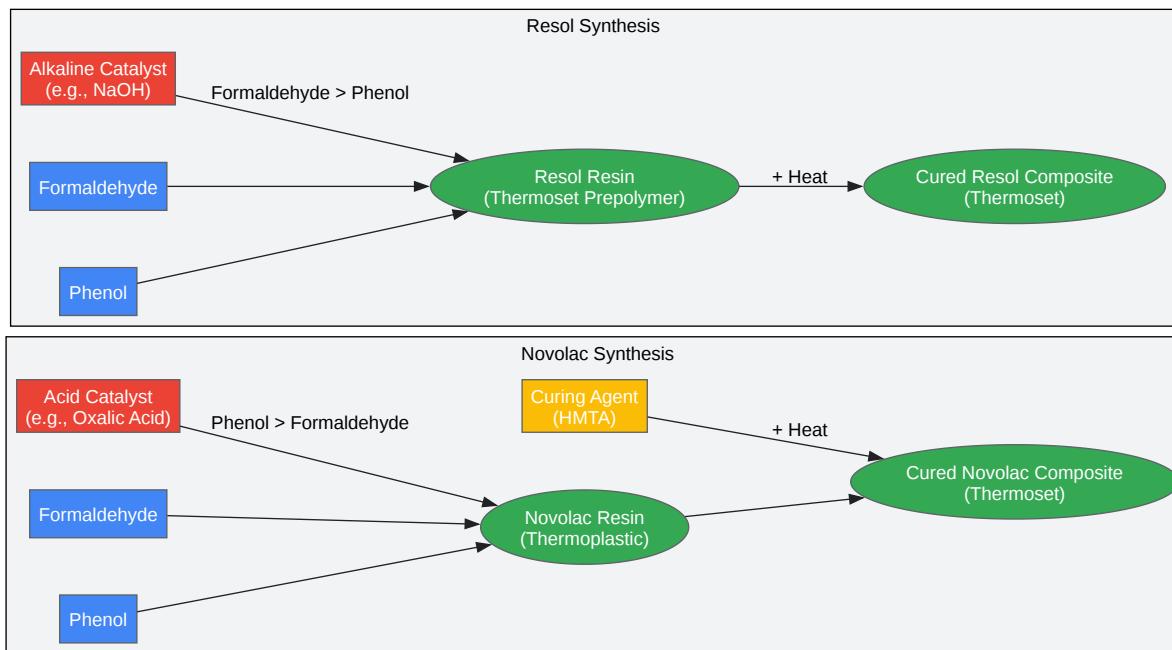
Glass fiber reinforced composite laminates are typically fabricated using a hand lay-up or vacuum bagging technique followed by compression molding.

- Woven glass fiber fabrics are impregnated with either the novolac resin (mixed with a curing agent like HMTA) or the resol resin.
- The impregnated layers are stacked in a mold to the desired thickness.
- The assembly is then cured in a hot press under a specific pressure and temperature profile. For novolac composites, a typical curing cycle is 150-170°C. Resol composites are also cured in a similar temperature range.

Mechanical Testing

Tensile Testing (ASTM D3039): The tensile properties of the composites are determined according to ASTM D3039.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Rectangular test specimens with typical dimensions of 250 mm in length, 25 mm in width, and 2.5 mm in thickness are cut from the cured laminates.
- The specimens are placed in the grips of a universal testing machine.[\[9\]](#)
- A constant crosshead speed, typically 2 mm/min, is applied until the specimen fails.[\[9\]](#)
- The load and elongation are recorded to determine tensile strength and Young's modulus.


Flexural Testing (ASTM D790): The flexural properties are measured using a three-point bending test as per ASTM D790.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Rectangular specimens, typically 127 mm in length and 12.7 mm in width, are prepared.
- The specimen is placed on two supports, and a load is applied to the center of the specimen.[\[11\]](#)
- The test is conducted at a constant crosshead speed until the specimen fractures or reaches a maximum strain of 5%.[\[11\]](#)
- The load and deflection data are used to calculate the flexural strength and modulus.

Impact Testing (ASTM D256): The Izod impact strength is determined according to ASTM D256.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Notched specimens with standard dimensions (typically 63.5 mm x 12.7 mm x 3.2 mm) are prepared.[\[13\]](#)
- The specimen is clamped vertically in a pendulum impact testing machine.[\[13\]](#)
- The pendulum is released, striking and fracturing the specimen at the notch.
- The energy absorbed by the specimen during fracture is measured, which represents the impact strength.

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Synthesis pathways for novolac and resol resins.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of novolac resins by condensation of phenolic compounds with formaldehyde - Journal of the Korean Applied Science and Technology | Korea Science [koreascience.kr]
- 2. pediaa.com [pediaa.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. woodresearch.sk [woodresearch.sk]
- 6. infinitalab.com [infinitalab.com]
- 7. forneyonline.com [forneyonline.com]
- 8. How to Perform Composite Material Testing with ASTM D3039 Standard? [devotrans.com]
- 9. Tensile Testing Composite ASTM D3039 [intertek.com]
- 10. boundengineering.com [boundengineering.com]
- 11. How to Perform an ASTM D790 Plastic Flexural 3 Point Bend Test - ADMET [admet.com]
- 12. baetro-machining.com [baetro-machining.com]
- 13. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 14. azom.com [azom.com]
- 15. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- To cite this document: BenchChem. [A Comparative Guide to the Mechanical Properties of Novolac and Resol Based Composites]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1633637#mechanical-properties-of-novolac-vs-resol-based-composites>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com